2-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid
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Overview
Description
2-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid is a complex organic compound that features a morpholine ring, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal–Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Introduction of the sulfonyl group: The thiophene ring can be sulfonylated using sulfonyl chlorides under basic conditions.
Attachment of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Formation of the final product: The final step involves coupling the sulfonylated thiophene with the morpholine ring and propanoic acid under appropriate conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the morpholine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
2-[(4-Morpholin-4-ylsulfonylphenyl)amino]propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
2-[(4-Morpholin-4-ylsulfonylpyridine-2-carbonyl)amino]propanoic acid: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: The presence of the thiophene ring in 2-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid imparts unique electronic properties, making it particularly useful in applications such as organic semiconductors and advanced materials.
Properties
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c1-8(12(16)17)13-11(15)10-6-9(7-21-10)22(18,19)14-2-4-20-5-3-14/h6-8H,2-5H2,1H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJRHGIRWHIGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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